molecular formula C62H66Cl3NO9S B12678742 Mometasone furoate/montelukast CAS No. 1147405-14-8

Mometasone furoate/montelukast

Cat. No.: B12678742
CAS No.: 1147405-14-8
M. Wt: 1107.6 g/mol
InChI Key: SQZRVXQPWXBJQN-ICDXXLHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Mometasone Furoate: : The synthesis of mometasone furoate involves multiple steps, starting from the basic steroid structureThis is typically achieved through esterification reactions under controlled conditions .

Montelukast: The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and pH to achieve the desired chemical transformations efficiently .

Chemical Reactions Analysis

Mometasone Furoate

Montelukast

Scientific Research Applications

Chemistry: : Both compounds are used as reference standards in analytical chemistry for the development of new analytical methods and quality control procedures .

Biology: : In biological research, these compounds are used to study the mechanisms of inflammation and allergic responses. They serve as tools to understand the role of corticosteroids and leukotriene antagonists in modulating immune responses .

Medicine: : Clinically, mometasone furoate and montelukast are used to treat conditions such as asthma, allergic rhinitis, and nasal polyps. Their combination has shown enhanced efficacy in reducing symptoms and improving patient outcomes .

Industry: : In the pharmaceutical industry, these compounds are formulated into various dosage forms such as nasal sprays, inhalers, and tablets. They are also used in the development of new therapeutic agents targeting inflammatory and allergic diseases .

Mechanism of Action

Mometasone Furoate: : Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory gene expression. This results in decreased production of inflammatory mediators such as cytokines, chemokines, and prostaglandins .

Montelukast: : Montelukast works by blocking the cysteinyl leukotriene receptor (CysLT1), preventing leukotrienes from binding to their receptors. This inhibition reduces bronchoconstriction, mucus production, and inflammation in the airways .

Comparison with Similar Compounds

Similar Compounds

    Fluticasone: Another corticosteroid used for similar indications as mometasone furoate.

    Zafirlukast: Another leukotriene receptor antagonist similar to montelukast.

Uniqueness

Properties

CAS No.

1147405-14-8

Molecular Formula

C62H66Cl3NO9S

Molecular Weight

1107.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C35H36ClNO3S.C27H30Cl2O6/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/b15-10+;/t32-;15-,18+,19+,21+,24+,25+,26+,27+/m11/s1

InChI Key

SQZRVXQPWXBJQN-ICDXXLHBSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.